8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including intramolecular Diels-Alder reactions and desymmetrization processes . These reactions often require specific catalysts and conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Azabicyclo[3.2.1]octane: Known for its potential in drug discovery and as a synthetic intermediate.
8-Oxabicyclo[3.2.1]octane: Used in the synthesis of natural products and as a model compound in studying reaction mechanisms.
Bicyclo[4.1.1]octane: Studied for its applications in medicinal chemistry and as a building block in organic synthesis.
Uniqueness
8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is unique due to its specific structure, which combines the azabicyclo[3.2.1]octane scaffold with a benzothiophene moiety. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-benzothiophen-2-yl-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c21-19(18-11-13-3-1-2-4-17(13)22-18)20-15-7-8-16(20)10-14(9-15)12-5-6-12/h1-4,11,15-16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNJKLVAAAKZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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